(2-(tert-Butyl)-6-methylpyridin-4-yl)boronic acid
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Overview
Description
(2-(tert-Butyl)-6-methylpyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(tert-Butyl)-6-methylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine. A common method includes the use of bis(neopentyl glycolato)diboron as the borylation reagent, catalyzed by a rhodium catalyst . The reaction conditions often involve heating the reactants in a suitable solvent such as toluene or tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow microreactor systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: (2-(tert-Butyl)-6-methylpyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
(2-(tert-Butyl)-6-methylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(tert-Butyl)-6-methylpyridin-4-yl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property is exploited in various applications, such as in the formation of boronate esters for molecular recognition and sensing . The boronic acid group can also participate in transmetallation reactions, which are crucial in Suzuki-Miyaura coupling reactions .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 5-Tert-butyl-2-methoxyphenylboronic acid
Comparison: (2-(tert-Butyl)-6-methylpyridin-4-yl)boronic acid is unique due to the presence of the tert-butyl and methyl groups on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers different steric and electronic properties that can be advantageous in specific synthetic applications .
Properties
Molecular Formula |
C10H16BNO2 |
---|---|
Molecular Weight |
193.05 g/mol |
IUPAC Name |
(2-tert-butyl-6-methylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H16BNO2/c1-7-5-8(11(13)14)6-9(12-7)10(2,3)4/h5-6,13-14H,1-4H3 |
InChI Key |
VFTXUABLOSXURO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)C(C)(C)C)C)(O)O |
Origin of Product |
United States |
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